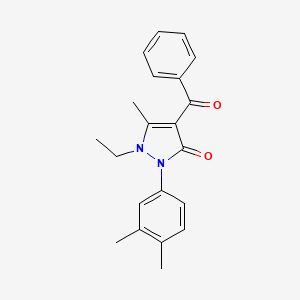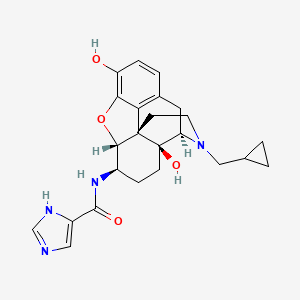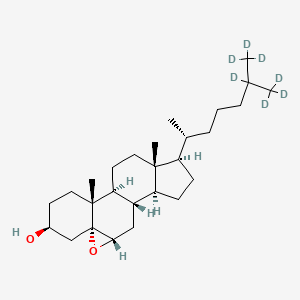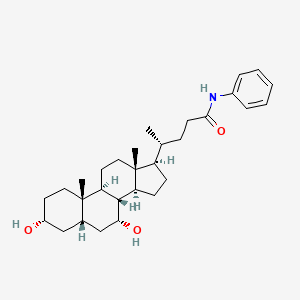
Germination-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germination-IN-1 is a synthetic compound designed to enhance seed germination and early plant growth. It is primarily used in agricultural and horticultural applications to improve crop yields and plant health. The compound works by stimulating various biochemical pathways that promote seed germination and seedling vigor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Germination-IN-1 involves a multi-step chemical process. The initial step typically includes the preparation of a precursor molecule through a series of organic reactions such as alkylation, esterification, and cyclization. The precursor is then subjected to further chemical modifications, including oxidation and reduction reactions, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Germination-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives that may have enhanced or altered biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in structurally diverse analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Germination-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in enhancing seed germination and plant growth, making it valuable in agricultural research.
Medicine: Explored for potential therapeutic applications due to its ability to modulate biochemical pathways.
Industry: Utilized in the production of high-yield crops and in the development of new agricultural products.
Mécanisme D'action
The mechanism of action of Germination-IN-1 involves the activation of specific molecular targets and pathways that promote seed germination. The compound interacts with phytohormones such as gibberellins and auxins, enhancing their signaling pathways. This leads to the breakdown of seed dormancy and the initiation of germination processes. Additionally, this compound modulates the production of reactive oxygen species (ROS), which play a crucial role in seed germination and early seedling growth.
Comparaison Avec Des Composés Similaires
Gibberellic Acid: A naturally occurring phytohormone that promotes seed germination and plant growth.
Karrikins: Smoke-derived compounds that stimulate seed germination and enhance seedling vigor.
Abscisic Acid Inhibitors: Compounds that inhibit the action of abscisic acid, a hormone that induces seed dormancy.
Uniqueness: Germination-IN-1 is unique in its ability to simultaneously modulate multiple biochemical pathways involved in seed germination. Unlike other compounds that target a single pathway, this compound offers a more comprehensive approach to enhancing seed germination and early plant growth.
Propriétés
Formule moléculaire |
C30H45NO3 |
|---|---|
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H45NO3/c1-19(9-12-27(34)31-21-7-5-4-6-8-21)23-10-11-24-28-25(14-16-30(23,24)3)29(2)15-13-22(32)17-20(29)18-26(28)33/h4-8,19-20,22-26,28,32-33H,9-18H2,1-3H3,(H,31,34)/t19-,20+,22-,23-,24+,25+,26-,28+,29+,30-/m1/s1 |
Clé InChI |
XQAOJNYOXOQRTQ-CMLBRSAOSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


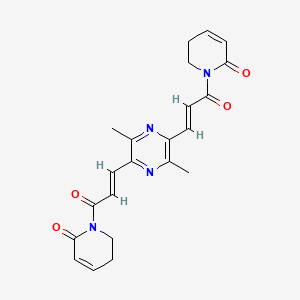
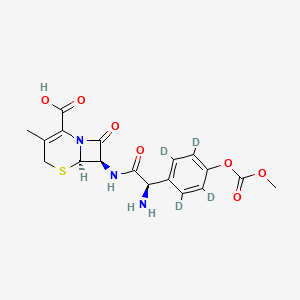
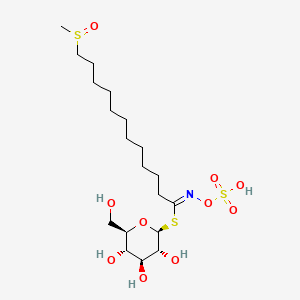
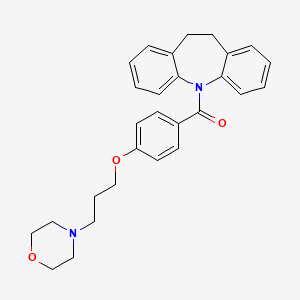
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
